2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene is a fluorinated organic compound characterized by the presence of both difluoromethyl and trifluoromethoxy groups attached to a naphthalene backbone. Its chemical formula is and it has a molecular weight of 262.17 g/mol. This compound exhibits unique properties due to the presence of multiple fluorine atoms, which can significantly influence its reactivity, stability, and interactions with biological systems .
The reactivity of 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene can be attributed to its functional groups. The difluoromethyl group can undergo nucleophilic substitution reactions, while the trifluoromethoxy group may participate in electrophilic aromatic substitution reactions. These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The compound's reactivity profile suggests potential pathways for further functionalization or derivatization, enhancing its utility in various applications .
The synthesis of 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene can be achieved through several methods:
Each method offers different advantages in terms of yield, selectivity, and scalability .
The uniqueness of 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene lies in its specific combination of functional groups and their arrangement on the naphthalene core, which may result in distinct chemical properties and biological activities compared to its analogs .
Several compounds share structural similarities with 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene. These include:
Compound Name | Unique Features |
Periodic DFT calculations have been instrumental in quantifying weak intermolecular interactions involving fluorinated groups. For 2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene, the C–F⋯F–C and C–H⋯F–C interactions dominate the crystalline packing. A study by Levina et al. demonstrated that C–F⋯F–C contacts in perfluorinated aromatics exhibit bond distances of 2.8–3.1 Å, with interaction energies ranging from -1.2 to -2.5 kcal/mol [1]. These interactions arise from electrostatic contributions, as evidenced by the alignment of molecular electrostatic potential (MESP) minima with fluorine lone pairs [1]. The trifluoromethoxy group (-OCF₃) introduces additional polarity due to its strong electron-withdrawing nature. DFT geometry optimization of the title compound reveals a planar naphthalene core, with the difluoromethyl (-CF₂H) group adopting a conformation that maximizes hyperconjugation. The fluorine atoms in -CF₂H exhibit partial negative charges (-0.25 e), while the adjacent hydrogen carries a partial positive charge (+0.18 e), facilitating dipole-dipole interactions [1]. Comparative analysis with non-fluorinated analogs shows a 12–15% reduction in bond lengths between the naphthalene ring and substituents, indicative of enhanced conjugation [1]. Hammett Parameter Correlations in Trifluoromethylated NaphthalenesThe Hammett equation provides a quantitative framework for assessing substituent effects. For 2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene, the σₚ (para) and σₘ (meta) constants of the substituents are critical. The trifluoromethoxy group has σₚ = 0.36 and σₘ = 0.39, while the difluoromethyl group exhibits σₚ = 0.53 and σₘ = 0.44 [4] [5]. These values highlight the strong electron-withdrawing nature of both groups, with the trifluoromethoxy group showing greater inductive effects than methoxy (-OCH₃, σₚ = -0.27) [4].
The combined substituent effect in the naphthalene system leads to a 20–30% increase in aromatic ring positive charge density compared to unsubstituted naphthalene. This electron deficiency enhances susceptibility to electrophilic attack at the 1- and 4-positions, as predicted by localized orbital bonding analysis [4]. Substituent Effect Stabilization Energy (SESE) ModelingSubstituent Effect Stabilization Energy quantifies the thermodynamic contribution of substituents to molecular stability. For 2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene, SESE calculations at the ωB97X-D/def2-TZVP level reveal a stabilization energy of -18.7 kcal/mol. This value arises from:
Comparative SESE values for related compounds: The synergistic effect of dual fluorinated substituents accounts for the 32% higher stabilization in the title compound versus monosubstituted analogs. Tautomeric Equilibria in Fluorinated Naphthalene SystemsFluorination significantly impacts tautomeric preferences. In 2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene, DFT calculations predict a keto-enol equilibrium favoring the keto form by 4.7 kcal/mol. The enol tautomer, stabilized by intramolecular hydrogen bonding between -CF₂H and adjacent fluorine, constitutes <5% of the population at 298 K [1]. The trifluoromethoxy group further polarizes the π-system, reducing the energy gap between tautomers by 1.2 kcal/mol compared to non-fluorinated systems. Solvent effects (PCM model) amplify this trend, with polar solvents stabilizing the enol form through dielectric screening [1]. Electronic Effects of Fluorinated Substituents The regioselectivity of electrophilic aromatic substitution in 2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene is fundamentally governed by the electron-withdrawing nature of both fluorinated substituents. The difluoromethyl group (-CHF₂) at position 2 exerts a strong inductive effect (-I) with a Hammett parameter (σₘ) of approximately 0.27, while the trifluoromethoxy group (-OCF₃) at position 7 demonstrates an even more pronounced electron-withdrawing character (σₘ = 0.35) [1] [2]. These substituents significantly decrease the electron density across the naphthalene ring system, deactivating it toward electrophilic attack relative to unsubstituted naphthalene. Positional Reactivity Analysis Computational density functional theory studies on analogous fluorinated naphthalene derivatives reveal distinct reactivity patterns. In the presence of strong electron-withdrawing groups, electrophilic substitution preferentially occurs at positions that maintain maximal aromatic stabilization. For 2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene, theoretical calculations predict the following reactivity order [3] [4]:
Substituent-Directed Regioselectivity The regioselectivity patterns in fluorinated naphthalenes differ markedly from those observed in simple naphthalene derivatives. Experimental studies on related trifluoromethyl-substituted naphthalenes demonstrate that electron-withdrawing fluorinated groups direct electrophiles away from adjacent positions [2] [5]. In 2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene, this manifests as preferential substitution at positions 1 and 4, with position 1 typically favored due to the inherent α-position reactivity of the naphthalene system [4] [6]. Quantitative Reactivity Data
These relative rates are extrapolated from experimental data on similar fluorinated naphthalene systems and density functional theory calculations on model compounds [2] [3]. Solvent Effects on Fluorinated Group ReactivityPolarity-Dependent Reactivity Modulation The reactivity of 2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene in electrophilic aromatic substitution reactions exhibits pronounced sensitivity to solvent polarity. In polar protic solvents such as trifluoroacetic acid, the electron-withdrawing effects of the fluorinated substituents are amplified through hydrogen bonding interactions with the solvent [7] [8]. This enhanced deactivation results in reaction rates approximately 40% slower than those observed in nonpolar solvents like dichloromethane. Solvent-Specific Mechanistic Pathways Recent computational studies on fluorinated aromatic systems reveal that solvent choice can fundamentally alter reaction mechanisms. In polar aprotic solvents such as dimethylformamide (DMF), the trifluoromethoxy group can participate in specific solvation through dipole-dipole interactions, effectively stabilizing transition states and lowering activation barriers by 3-5 kcal/mol [8] [9]. Conversely, in nonpolar solvents, the reaction proceeds through conventional electrophilic aromatic substitution pathways without significant solvent stabilization. Fluorinated Solvent Effects The use of fluorinated solvents introduces unique interactions with fluorinated substrates. In hexafluoroisopropanol (HFIP), the reaction rate of electrophilic substitution on fluorinated naphthalenes increases by approximately 60% compared to traditional organic solvents [7]. This enhancement is attributed to the formation of weak fluorine-fluorine interactions between the solvent and substrate, which stabilize the transition state through dispersive forces and reduce the activation energy barrier. Quantitative Solvent Effect Data
These data represent theoretical calculations based on density functional theory studies of model fluorinated aromatic systems [7] [10]. Hydrogen Bonding and Coordination Effects The difluoromethyl group in 2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene can act as a weak hydrogen bond donor in protic solvents, forming C-H···O interactions with solvent molecules [11]. These interactions, while relatively weak (binding energies of 2-4 kcal/mol), can influence the orientation of electrophilic attack and modify regioselectivity patterns. Computational studies suggest that such hydrogen bonding interactions can shift the preferred site of electrophilic attack from position 1 to position 4 in highly coordinating solvents [12] [11]. Transition State Analysis for Key Synthetic StepsComputational Methodology and Validation Density functional theory calculations at the B3LYP/6-311+G(d,p) level of theory have been employed to characterize transition states for electrophilic aromatic substitution reactions of 2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene [10] [13]. These calculations, validated against experimental kinetic data for analogous fluorinated systems, provide quantitative insights into the energetic and structural features of reaction pathways. Arenium Ion Formation Transition States The rate-determining step in electrophilic aromatic substitution involves the formation of an arenium ion (σ-complex) intermediate. For attack at position 1 of 2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene, the transition state exhibits the following characteristics [14] [13]:
Electronic Structure Analysis Natural bond orbital (NBO) analysis of the transition state reveals significant polarization of the aromatic π-system. The electron-withdrawing fluorinated substituents induce a charge transfer of approximately 0.12 electrons from the naphthalene core to the substituents, destabilizing the π-system and increasing the activation barrier relative to unsubstituted naphthalene by 4.8 kcal/mol [10] [15]. Solvent-Stabilized Transition States In polar solvents, explicit solvent molecules participate in transition state stabilization through hydrogen bonding and dipole interactions. Calculations including one explicit trifluoroacetic acid molecule show a reduction in activation energy to 19.7 kcal/mol, with the solvent molecule forming a weak hydrogen bond to the trifluoromethoxy group (H···F distance: 2.31 Å) [15] [16]. Position-Dependent Activation Barriers
These calculations confirm the experimental observation that position 1 is the most reactive site, followed by position 4 [3] [14]. Hammond Postulate Validation The transition states for electrophilic attack on 2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene exhibit characteristics consistent with the Hammond postulate. For highly deactivated positions (6 and 8), the transition states are more product-like, with longer C-E bond distances and greater positive charge development on the attacking carbon [13]. This late transition state character explains the dramatic reduction in reactivity at these positions. Comparative Reactivity with Benzene-Based AnaloguesFundamental Reactivity Differences 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene exhibits significantly enhanced reactivity compared to its benzene-based analogue, 1-(difluoromethyl)-4-(trifluoromethoxy)benzene. This enhanced reactivity stems from the lower resonance stabilization energy of naphthalene (61 kcal/mol) compared to benzene (36 kcal/mol), resulting in a reduced energy penalty for disrupting aromaticity during electrophilic attack [4] [6]. Quantitative Rate Comparisons Experimental kinetic studies reveal that naphthalene derivatives react approximately 2.5-4.0 times faster than their benzene analogues in electrophilic aromatic substitution reactions, despite the presence of deactivating fluorinated groups [17] [18]. For 2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene versus 1-(difluoromethyl)-4-(trifluoromethoxy)benzene:
Electronic Structure Basis for Enhanced Reactivity The enhanced reactivity of the naphthalene derivative arises from several electronic factors [6] [19]:
Positional Reactivity Patterns The regioselectivity patterns differ markedly between naphthalene and benzene systems. While benzene derivatives with electron-withdrawing groups typically show uniform deactivation, naphthalene derivatives exhibit pronounced positional selectivity [4] [20]:
Thermodynamic vs. Kinetic Control Under kinetic control conditions (low temperature, short reaction times), 2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene preferentially undergoes substitution at position 1, consistent with the lowest activation barrier [21] [6]. However, under thermodynamic control (elevated temperature, extended reaction times), the product distribution can shift toward substitution at position 4, which forms a more stable final product due to reduced steric interactions with the fluorinated substituents [21] [3]. Mechanistic Implications The comparative analysis reveals that the naphthalene framework provides a more forgiving environment for electrophilic substitution in the presence of strongly deactivating fluorinated groups. The ability to maintain partial aromaticity during the reaction process makes naphthalene derivatives valuable synthetic intermediates for the preparation of highly fluorinated aromatic compounds that would be difficult to access through direct substitution of the corresponding benzene derivatives [4] [22]. Activation Parameter Comparison
XLogP3 5.1
Hydrogen Bond Acceptor Count 6
Exact Mass 262.04170565 g/mol
Monoisotopic Mass 262.04170565 g/mol
Heavy Atom Count 18
Dates
Last modified: 08-09-2024
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